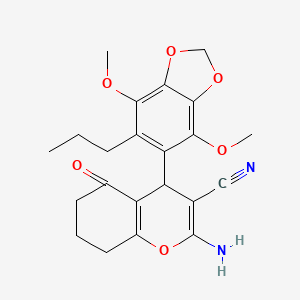![molecular formula C22H20N4O4S2 B11464965 N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide](/img/structure/B11464965.png)
N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and an oxadiazole moiety, which is often used in medicinal chemistry for its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the oxadiazole moiety, and the final coupling with the cyclopropyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the selection of green solvents, efficient catalysts, and waste minimization strategies.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- N-Cyclopropyl-5-{[5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1,3,4-thiadiazol-2-amine
Uniqueness
N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core and oxadiazole moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H20N4O4S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-cyclopropyl-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-1,3-benzothiazole-5-carboxamide |
InChI |
InChI=1S/C22H20N4O4S2/c1-28-16-7-3-13(10-17(16)29-2)21-26-25-19(30-21)11-31-22-24-15-9-12(4-8-18(15)32-22)20(27)23-14-5-6-14/h3-4,7-10,14H,5-6,11H2,1-2H3,(H,23,27) |
InChI Key |
DAZUNJCWIVRHNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)CSC3=NC4=C(S3)C=CC(=C4)C(=O)NC5CC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-Difluorophenyl)-6-[2-(thiophen-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11464887.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B11464894.png)
![5-[(2-chlorophenyl)methylsulfanyl]-14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11464901.png)

![4-fluoro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B11464913.png)

![6-butyl-1,3-dimethyl-7-phenyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11464931.png)
![N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11464939.png)
![N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11464944.png)
![2-Methoxyethyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464952.png)
![8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one](/img/structure/B11464962.png)
![8-(4-chlorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11464976.png)
![2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11464977.png)

